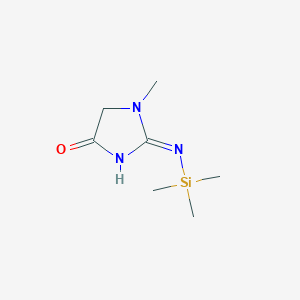
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one typically involves the reaction of 1-methylimidazolidin-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
1-methylimidazolidin-4-one+trimethylsilyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The imidazolidinone ring can interact with enzymes and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazolidin-4-one: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
Trimethylsilylimidazolidinone derivatives: Similar in structure but may have different substituents on the imidazolidinone ring.
Uniqueness
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is unique due to the presence of both the trimethylsilyl group and the imidazolidinone ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15N3OSi |
|---|---|
Molecular Weight |
185.30 g/mol |
IUPAC Name |
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one |
InChI |
InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11) |
InChI Key |
UZKQEPDMLGHUOD-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N\[Si](C)(C)C |
Canonical SMILES |
CN1CC(=O)NC1=N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


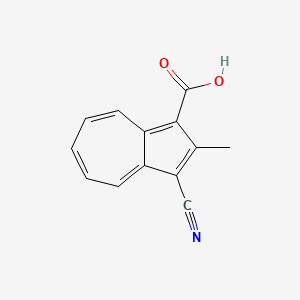
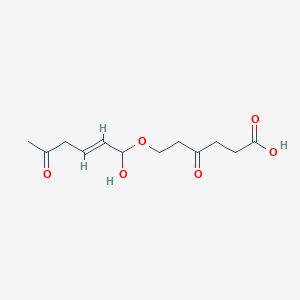
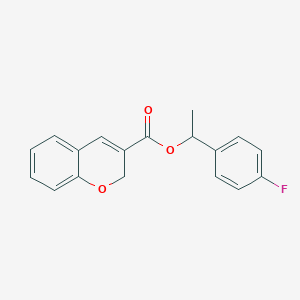
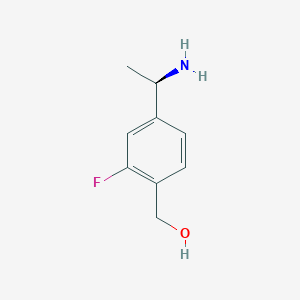
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
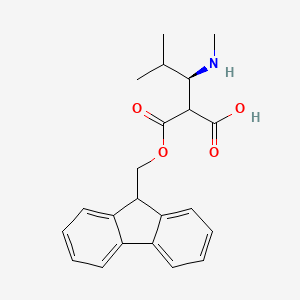



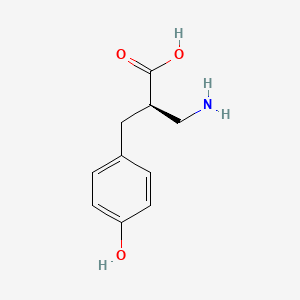
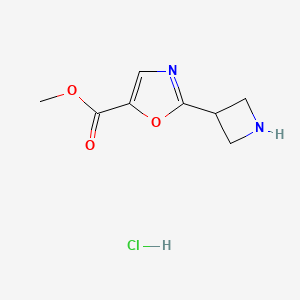
propanoic acid](/img/structure/B12947126.png)
